10-(4,6-Diphenyl-1,3,5-triazin-2-yl)-10H-phenoxazine
CAS No.: 1357066-21-7
Cat. No.: VC18859658
Molecular Formula: C27H18N4O
Molecular Weight: 414.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1357066-21-7 |
---|---|
Molecular Formula | C27H18N4O |
Molecular Weight | 414.5 g/mol |
IUPAC Name | 10-(4,6-diphenyl-1,3,5-triazin-2-yl)phenoxazine |
Standard InChI | InChI=1S/C27H18N4O/c1-3-11-19(12-4-1)25-28-26(20-13-5-2-6-14-20)30-27(29-25)31-21-15-7-9-17-23(21)32-24-18-10-8-16-22(24)31/h1-18H |
Standard InChI Key | ITKOYYRLOGYUQY-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)C2=NC(=NC(=N2)N3C4=CC=CC=C4OC5=CC=CC=C53)C6=CC=CC=C6 |
Introduction
Chemical Structure and Molecular Design
Core Architecture
PXZ-TRZ features a rigid, planar structure where the phenoxazine donor is covalently linked to the triazine acceptor via a phenyl spacer. The phenoxazine moiety contributes strong electron-donating characteristics due to its nitrogen and oxygen heteroatoms, while the triazine unit acts as an electron-deficient acceptor. This donor-acceptor configuration ensures minimal overlap between HOMO and LUMO orbitals, a prerequisite for efficient TADF .
Orbital Distribution
Density functional theory (DFT) calculations reveal that the HOMO is localized on the phenoxazine unit, whereas the LUMO resides predominantly on the triazine moiety. This spatial separation reduces the singlet-triplet energy gap () to approximately 0.1–0.2 eV, enabling rapid RISC and delayed fluorescence .
Synthesis and Characterization
Analytical Data
-
Melting Point: Thermogravimetric analysis (TGA) indicates thermal stability up to 300°C with <0.5% weight loss .
-
Solubility: PXZ-TRZ is soluble in toluene, dichloromethane, and tetrahydrofuran but insoluble in water. Stock solutions (10 mM) are typically prepared in dimethyl sulfoxide (DMSO) .
Physical and Chemical Properties
Thermodynamic Parameters
Property | Value | Source |
---|---|---|
Boiling Point | 713.4 ± 63.0 °C (Predicted) | |
Density | 1.264 ± 0.06 g/cm³ | |
pKa | 0.91 ± 0.10 |
Stock Solution Preparation
Mass (mg) | Volume for 1 mM (mL) | Volume for 10 mM (mL) |
---|---|---|
1 | 2.0385 | 0.2039 |
5 | 10.1926 | 1.0193 |
10 | 20.3853 | 2.0385 |
Data derived from molarity calculations . |
Photophysical Properties and TADF Mechanism
Optical Characteristics
-
Emission: with a full-width-at-half-maximum (FWHM) of 80 nm, indicating green emission .
-
PLQY: Exceeds 80% in thin-film matrices, comparable to benchmark TADF emitters .
Delayed Fluorescence Dynamics
PXZ-TRZ exhibits a delayed fluorescence lifetime () of 2.8–5.4 μs, depending on the host material. The small promotes efficient upconversion of triplet excitons to singlet states, achieving external quantum efficiencies (EQEs) >20% in OLED devices .
Applications in Organic Light-Emitting Diodes (OLEDs)
Device Architecture
PXZ-TRZ is employed as an emissive dopant (5–10 wt%) in host matrices such as 4,4’-bis(N-carbazolyl)-1,1’-biphenyl (CBP). A typical OLED stack includes:
-
Anode: Indium tin oxide (ITO)
-
Hole Transport Layer: 1,1-bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC)
-
Emissive Layer: PXZ-TRZ:CBP
-
Electron Transport Layer: 1,3,5-tri(m-pyrid-3-yl-phenyl)benzene (TmPyPB)
Performance Metrics
Parameter | Value |
---|---|
Maximum Brightness | 15,000 cd/m² |
EQE | 22–25% |
Commission Internationale de l’Éclairage (CIE) Coordinates | (0.30, 0.63) |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume